4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester” is a chemical compound with the molecular formula C15H23BO3 . It is also known by the synonym "2-(4-Methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methyl groups . The exact structure can be represented by the SMILES stringCOc1ccc(cc1)B2OC(C)(C)C(C)(C)O2
. Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
Anti-Markovnikov Hydromethylation of Alkenes
The compound has been used in the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This showcases the compound’s utility in complex organic synthesis .
Mechanism of Action
Target of Action
The primary target of the compound 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron reagent from boron to palladium . The success of the Suzuki–Miyaura cross-coupling reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and are central to life . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .
Pharmacokinetics
The compound is predicted to have a boiling point of 3633±420 °C and a density of 101±01 g/cm3 .
Result of Action
The result of the action of 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds from simpler ones .
Future Directions
The use of boronic acids and their derivatives in Suzuki–Miyaura cross-coupling reactions continues to be a significant area of research . Future directions may include the development of more efficient catalysts, the exploration of other types of cross-coupling reactions, and the synthesis of new boronic acid derivatives.
properties
IUPAC Name |
2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-12(17-7)9-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMBIFRQQAGTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208459-72-6 |
Source
|
Record name | 2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.